molecular formula C13H16N2O4 B14254644 1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one CAS No. 185617-45-2

1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one

Cat. No.: B14254644
CAS No.: 185617-45-2
M. Wt: 264.28 g/mol
InChI Key: YEICCLKMSMVXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C13H16N2O4 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one typically involves the reaction of 2-nitrophenol with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Various electrophiles, such as alkyl halides, under basic conditions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one can be compared with other piperidine derivatives, such as:

    1-(Piperidin-1-yl)ethanone: A simpler piperidine derivative with different chemical properties and applications.

    1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one: Another piperidine derivative with distinct biological activities.

    1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethanone: A closely related compound with similar chemical structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

185617-45-2

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

1-[4-(2-nitrophenoxy)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H16N2O4/c1-10(16)14-8-6-11(7-9-14)19-13-5-3-2-4-12(13)15(17)18/h2-5,11H,6-9H2,1H3

InChI Key

YEICCLKMSMVXNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.